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Compound of Interest

Compound Name: 4-lodopicolinonitrile

Cat. No.: B133930

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and applications of 3-fluoro-4-iodopicolinonitrile. The information is tailored for
professionals in chemical research and drug development, with a focus on presenting precise,
guantitative data and detailed experimental procedures.

Molecular Structure and Properties

3-Fluoro-4-iodopicolinonitrile, also known as 3-fluoro-4-iodopyridine-2-carbonitrile, is a
halogenated pyridine derivative.[1][2] Its structure features a pyridine ring substituted with a
fluorine atom at the 3-position, an iodine atom at the 4-position, and a nitrile group at the 2-
position.[1][2] This arrangement of electron-withdrawing groups and halogens imparts unique
electronic and steric properties, making it a valuable intermediate in organic synthesis.[1][2]

Below is a diagram representing the 2D molecular structure of 3-fluoro-4-iodopicolinonitrile.
Caption: 2D structure of 3-fluoro-4-iodopicolinonitrile.
1.1. Chemical and Physical Data

While detailed experimental crystallographic data are not publicly available, key chemical
identifiers and computed properties have been compiled from various chemical suppliers and
databases.
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Property Value Reference
CAS Number 669066-35-7 [3]
Molecular Formula CeH2FIN2 [3]
Molecular Weight 248.00 g/mol [3]
Synonym 3-FIuor.o-.4-iodopyridine-2- 3]
carbonitrile
SMILES FC1=C(I)C=CN=C1C#N [3]
Appearance Brown solid [4]

1.2. Computational Chemistry Data

The following table summarizes key computational descriptors for the molecule, providing

insights into its potential behavior in biological and chemical systems.

Descriptor Value Reference
Topological Polar Surface Area
36.68 A2 [3]

(TPSA)
LogP (Octanol-Water Partition

N 1.697 [3]
Coefficient)
Hydrogen Bond Acceptors 2 [3]
Hydrogen Bond Donors 0 [3]
Rotatable Bonds 0 [3]

Although vendors mention the availability of spectroscopic data such as NMR, HPLC, and LC-

MS, specific datasets are not found in the public domain.[1][5]

Experimental Protocols: Synthesis

A general procedure for the synthesis of 3-fluoro-4-iodopicolinonitrile from 2-cyano-3-

fluoropyridine has been reported.[4] The process involves the formation of a lithium
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diisopropylamide (LDA) base, followed by ortho-lithiation of the starting material and

subsequent quenching with iodine.[4]

2.1. Detailed Synthesis Protocol[4]

o Step 1: Preparation of LDA Solution

In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine (2.80 mL,
19.66 mmol) in anhydrous tetrahydrofuran (THF, 201 mL).

Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (7.86 mL, 19.66 mmol) dropwise to the solution.
Transfer the reaction mixture to an ice water bath and stir at O °C for 25 minutes.

Cool the freshly prepared LDA solution back down to -78 °C.

o Step 2: Lithiation and lodination

In a separate dry reaction flask, dissolve 3-fluoropyridine-2-carbonitrile (1.5 g, 12.29
mmol) in anhydrous THF (50 mL) and cool the solution to -78 °C.

Add the prepared LDA solution (1.0 eq) to the solution of 3-fluoropyridine-2-carbonitrile.
The solution should turn a dark red color.

Stir the reaction mixture at -78 °C for 35 minutes.
Rapidly add iodine (3.43 g, 13.51 mmol).

Continue stirring at -78 °C for an additional 45 minutes.

o Step 3: Work-up and Purification

[¢]

[e]

o

Quench the reaction by adding deionized water.
Separate the organic and aqueous layers.

Extract the aqueous phase twice with dichloromethane (2 x 50 mL).
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o Combine the organic phases, dry over anhydrous sodium sulfate (Na2SOa), filter, and
concentrate under reduced pressure to obtain a brown residue.

o Purify the crude product using silica gel column chromatography (e.g., using an ISCO
automated system with a 0-20% ethyl acetate in hexane gradient) to afford 3-fluoro-4-iodo-
pyridine-2-carbonitrile as a brown solid (yield: 55.2%).[4]

The following diagram illustrates the experimental workflow for the synthesis.
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Caption: Workflow for the synthesis of 3-fluoro-4-iodopicolinonitrile.
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Reactivity and Applications in Drug Development

3-Fluoro-4-iodopicolinonitrile is a versatile building block in medicinal chemistry.[1] The
presence of both fluorine and iodine atoms, combined with the electron-withdrawing cyano
group, makes the pyridine ring susceptible to nucleophilic substitution reactions.[1][2]

A notable application of this compound is its use as a key intermediate in the synthesis of
benzofuranyl oral inhibitors of complement factor D.[4] Complement factor D is a serine
protease that plays an essential role in the activation and amplification of the alternative
pathway (AP) of the complement system.[6] Selective inhibition of factor D is a therapeutic
strategy for managing disorders associated with excessive complement activation, such as
paroxysmal nocturnal hemoglobinuria (PNH).[7][8]

The diagram below illustrates the logical relationship of 3-fluoro-4-iodopicolinonitrile as a
precursor in the development of these targeted inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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